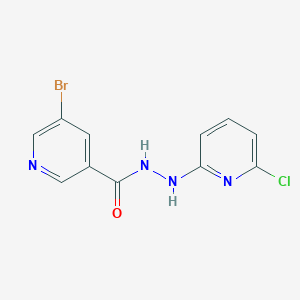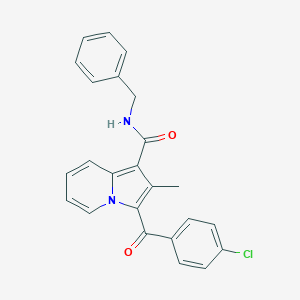![molecular formula C33H32Cl2N4O2 B503557 1-{5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-4-[4-(diethylamino)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B503557.png)
1-{5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-4-[4-(diethylamino)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-4-[4-(diethylamino)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone is a complex organic compound that belongs to the class of triazoles This compound is characterized by its unique structure, which includes a triazole ring, a dichlorobenzyl group, and a diethylamino group
Méthodes De Préparation
The synthesis of 1-{5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-4-[4-(diethylamino)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the triazole ring: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the dichlorobenzyl group: This step involves the use of 2,6-dichlorobenzyl chloride in the presence of a base to facilitate the nucleophilic substitution reaction.
Attachment of the diethylamino group: This is typically done through an alkylation reaction using diethylamine.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Analyse Des Réactions Chimiques
1-{5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-4-[4-(diethylamino)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group, using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-{5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-4-[4-(diethylamino)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-{5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-4-[4-(diethylamino)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1-{5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-4-[4-(diethylamino)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone can be compared with other similar compounds, such as:
1-{2-[(2,6-dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl}imidazole: This compound also contains a dichlorobenzyl group and exhibits similar biological activities.
1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-ethanone: This compound shares structural similarities and is used in similar applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C33H32Cl2N4O2 |
|---|---|
Poids moléculaire |
587.5g/mol |
Nom IUPAC |
1-[3-[2-[(2,6-dichlorophenyl)methoxy]phenyl]-4-[4-(diethylamino)phenyl]-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone |
InChI |
InChI=1S/C33H32Cl2N4O2/c1-4-37(5-2)24-18-20-25(21-19-24)38-32(23(3)40)36-39(26-12-7-6-8-13-26)33(38)27-14-9-10-17-31(27)41-22-28-29(34)15-11-16-30(28)35/h6-21,33H,4-5,22H2,1-3H3 |
Clé InChI |
YHKVGVQRVZHFQN-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(N(N=C2C(=O)C)C3=CC=CC=C3)C4=CC=CC=C4OCC5=C(C=CC=C5Cl)Cl |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N2C(N(N=C2C(=O)C)C3=CC=CC=C3)C4=CC=CC=C4OCC5=C(C=CC=C5Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{4-nitrobenzyl}-2H-pyrido[2,3-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B503474.png)
![methyl 4-(2,4-dioxo-2H-pyrido[2,3-e][1,3]oxazin-3(4H)-yl)-2-butenoate](/img/structure/B503476.png)

![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-1-phenylethanone](/img/structure/B503479.png)
![1-[(4-chlorophenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B503480.png)


![2-[(2-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B503483.png)

![2-(2-{[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B503485.png)

![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]sulfanyl}benzoic acid](/img/structure/B503494.png)
![[2-(methylsulfanyl)-1H-indol-3-yl]acetonitrile](/img/structure/B503497.png)

